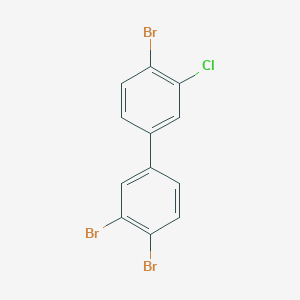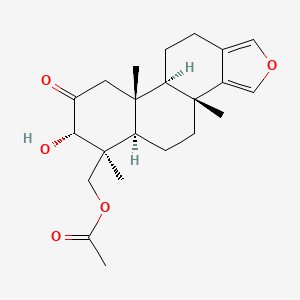![molecular formula C12H14O2S B14412378 Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate CAS No. 82525-11-9](/img/structure/B14412378.png)
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate typically involves the esterification of 4-[2-(methylsulfanyl)ethenyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-[2-(methylsulfanyl)ethenyl]benzoic acid+ethanolacid catalystEthyl 4-[2-(methylsulfanyl)ethenyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoates, halobenzoates
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the methylsulfanyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Ethyl 4-methylbenzoate: Lacks the ethenyl and methylsulfanyl groups, resulting in different reactivity and applications.
The unique combination of the ethyl ester, ethenyl, and methylsulfanyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
82525-11-9 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
ethyl 4-(2-methylsulfanylethenyl)benzoate |
InChI |
InChI=1S/C12H14O2S/c1-3-14-12(13)11-6-4-10(5-7-11)8-9-15-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
PDRRMAFJDGJCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


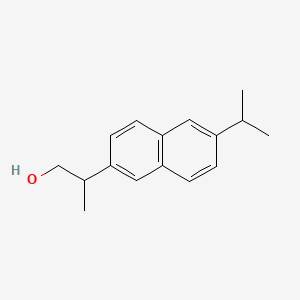
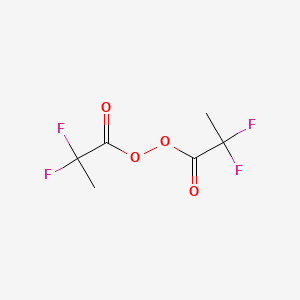
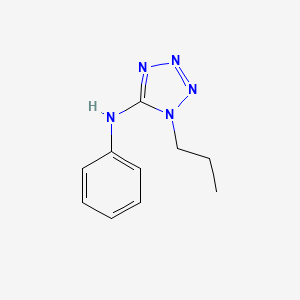
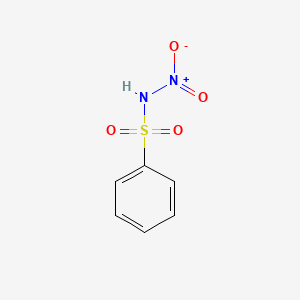
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)




![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
